3,3-Diphenyl-1-azabicyclo[3.1.0]hexane
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Overview
Description
3,3-Diphenyl-1-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane typically involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through various methods, including:
Cyclization Reactions: These involve the formation of the bicyclic structure through the cyclization of acyclic precursors.
Catalytic Hydrogenation: This method involves the reduction of precursors using hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as:
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols .
Scientific Research Applications
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to pain, mood, or viral replication.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: A related compound with similar biological activity.
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with potential as a sigma receptor ligand.
Uniqueness: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for interaction with biological targets .
Properties
CAS No. |
53001-15-3 |
---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3,3-diphenyl-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(11-16-12-18(16)13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
FWZKFVMVFGWLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN2CC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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